Cas no 61744-32-9 (3-(3-methylpyridin-2-yl)propan-1-ol)

3-(3-methylpyridin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinepropanol, 3-methyl-
- 3-(3-methylpyridin-2-yl)propan-1-ol
- 3-methyl-2-Pyridinepropanol
- EN300-1854241
- CHEMBL3229429
- FT-0740174
- 61744-32-9
- DTXSID60591242
-
- インチ: InChI=1S/C9H13NO/c1-8-4-2-6-10-9(8)5-3-7-11/h2,4,6,11H,3,5,7H2,1H3
- InChIKey: YHLNYHLKXBCWIY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(N=CC=C1)CCCO
計算された属性
- せいみつぶんしりょう: 151.09979
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 33.12
3-(3-methylpyridin-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854241-1.0g |
3-(3-methylpyridin-2-yl)propan-1-ol |
61744-32-9 | 95% | 1g |
$1086.0 | 2023-06-02 | |
Enamine | EN300-1854241-0.1g |
3-(3-methylpyridin-2-yl)propan-1-ol |
61744-32-9 | 95% | 0.1g |
$376.0 | 2023-09-18 | |
Enamine | EN300-1854241-2.5g |
3-(3-methylpyridin-2-yl)propan-1-ol |
61744-32-9 | 95% | 2.5g |
$2127.0 | 2023-09-18 | |
Enamine | EN300-1854241-0.5g |
3-(3-methylpyridin-2-yl)propan-1-ol |
61744-32-9 | 95% | 0.5g |
$847.0 | 2023-09-18 | |
Enamine | EN300-1854241-0.25g |
3-(3-methylpyridin-2-yl)propan-1-ol |
61744-32-9 | 95% | 0.25g |
$538.0 | 2023-09-18 | |
Aaron | AR01IMFW-10g |
2-Pyridinepropanol, 3-methyl- |
61744-32-9 | 95% | 10g |
$6443.00 | 2023-12-15 | |
1PlusChem | 1P01IM7K-2.5g |
2-Pyridinepropanol, 3-methyl- |
61744-32-9 | 95% | 2.5g |
$2691.00 | 2024-04-22 | |
Enamine | EN300-1854241-5g |
3-(3-methylpyridin-2-yl)propan-1-ol |
61744-32-9 | 95% | 5g |
$3147.0 | 2023-09-18 | |
1PlusChem | 1P01IM7K-10g |
2-Pyridinepropanol, 3-methyl- |
61744-32-9 | 95% | 10g |
$5831.00 | 2024-04-22 | |
Aaron | AR01IMFW-250mg |
2-Pyridinepropanol, 3-methyl- |
61744-32-9 | 95% | 250mg |
$765.00 | 2023-12-15 |
3-(3-methylpyridin-2-yl)propan-1-ol 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
3-(3-methylpyridin-2-yl)propan-1-olに関する追加情報
3-(3-Methylpyridin-2-yl)Propan-1-ol: A Comprehensive Overview
3-(3-Methylpyridin-2-yl)Propan-1-ol, also known by its CAS number 61744-32-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development, chemical synthesis, and advanced materials research. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent research findings related to this compound.
The molecular structure of 3-(3-Methylpyridin-2-yl)Propan-1-ol consists of a pyridine ring substituted with a methyl group at the 3-position and a propanol group at the 2-position. This arrangement imparts the compound with both aromatic and hydroxyl functionalities, making it highly reactive and versatile in chemical reactions. The pyridine ring contributes to the compound's aromatic stability, while the hydroxyl group at the terminal end of the propanol chain introduces polar characteristics, enhancing its solubility in various solvents.
Recent studies have explored the synthesis of 3-(3-Methylpyridin-2-yl)Propan-1-ol through innovative methodologies that optimize reaction conditions and yield higher purity products. Researchers have employed catalytic asymmetric synthesis techniques to enhance enantioselectivity, which is crucial for applications in pharmaceuticals where stereochemistry plays a pivotal role. Additionally, green chemistry approaches have been integrated into the synthesis process to minimize environmental impact and improve sustainability.
In terms of applications, 3-(3-Methylpyridin-2-yl)Propan-1-ol has demonstrated potential in drug design due to its ability to act as a chiral auxiliary in asymmetric catalysis. Its role in facilitating enantioselective reactions has been highlighted in recent research papers, where it was used as a key intermediate in the synthesis of complex bioactive molecules. Furthermore, this compound has been utilized in the development of advanced materials such as conductive polymers and self-healing materials due to its unique electronic properties.
The latest research on CAS No 61744-32-9 has focused on its interaction with biological systems. Studies have shown that this compound exhibits moderate antioxidant activity, making it a candidate for use in nutraceuticals and cosmeceuticals. Additionally, its ability to act as a ligand in metalloenzyme mimics has opened new avenues for catalytic applications in organic synthesis.
In conclusion, 3-(3-Methylpyridin-2-yl)Propan-1-ol, with its unique chemical properties and diverse applications, continues to be a subject of intense research interest. Its role in drug discovery, material science, and green chemistry underscores its importance as a valuable tool for advancing modern chemical technologies.
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